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Compound of Interest

Compound Name: 6-Bromo-2-methyl-2H-indazole

Cat. No.: B1292063 Get Quote

6-Bromo-2-methyl-2H-indazole, identified by CAS number 590417-95-1, is a halogenated

heterocyclic compound that has emerged as a critical building block in modern synthetic

chemistry.[1] Its indazole core, a bicyclic aromatic system, is a privileged scaffold in medicinal

chemistry, appearing in numerous compounds with diverse biological activities. The specific

substitution pattern of this molecule—a bromine atom at the 6-position and a methyl group at

the 2-position of the indazole ring—imparts unique reactivity and structural characteristics,

making it a valuable intermediate for drug discovery, materials science, and agrochemical

development.[1][2]

This guide provides a comprehensive technical overview for researchers and drug

development professionals, detailing the compound's physicochemical properties, exploring the

nuances of its synthesis with a focus on regioselectivity, outlining its key applications, and

summarizing essential safety and handling protocols. The insights herein are intended to

facilitate its effective use in the laboratory and to accelerate innovation.

Section 2: Physicochemical Properties
The fundamental properties of 6-Bromo-2-methyl-2H-indazole are summarized in the table

below. Understanding these characteristics is crucial for its proper storage, handling, and

application in chemical reactions.
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Property Value Reference

CAS Number 590417-95-1 [1][2][3][4]

Molecular Formula C₈H₇BrN₂ [1][2][3][4]

Molecular Weight 211.06 g/mol [1][2][3][4]

IUPAC Name 6-bromo-2-methylindazole [1][4]

Synonyms

6-Bromo-2-methyl-2H-

indazole, 2-Methyl-6-

bromoindazole

[1]

Appearance
White to yellow or orange

solid/powder
[1][2]

Melting Point 83 - 88 °C [1]

Boiling Point ~322.7 °C at 760 mmHg [1]

Purity ≥95% (HPLC) to 97% [2]

InChI Key
BVYFYDANLZQCPV-

UHFFFAOYSA-N
[4]

Storage Conditions
Sealed in a dry place, room

temperature or 0-8°C
[2]

Section 3: Synthesis Methodologies: A Focus on
Regioselectivity
The synthesis of 6-Bromo-2-methyl-2H-indazole presents a classic chemical challenge:

controlling the site of methylation on the indazole ring. Alkylation of the parent 6-bromo-1H-

indazole can occur at either the N1 or N2 position, leading to two different constitutional

isomers. Achieving high regioselectivity for the desired N2 isomer is paramount for efficient

synthesis. Below, we explore several field-proven approaches.

Classical N-Alkylation

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.evitachem.com/product/evt-467646
https://www.chemimpex.com/products/26313
https://www.chemicalbook.com/synthesis/6-bromo-2-methyl-2h-indazole.htm
https://pubchem.ncbi.nlm.nih.gov/compound/6-Bromo-2-methyl-2H-indazole
https://www.evitachem.com/product/evt-467646
https://www.chemimpex.com/products/26313
https://www.chemicalbook.com/synthesis/6-bromo-2-methyl-2h-indazole.htm
https://pubchem.ncbi.nlm.nih.gov/compound/6-Bromo-2-methyl-2H-indazole
https://www.evitachem.com/product/evt-467646
https://www.chemimpex.com/products/26313
https://www.chemicalbook.com/synthesis/6-bromo-2-methyl-2h-indazole.htm
https://pubchem.ncbi.nlm.nih.gov/compound/6-Bromo-2-methyl-2H-indazole
https://www.evitachem.com/product/evt-467646
https://pubchem.ncbi.nlm.nih.gov/compound/6-Bromo-2-methyl-2H-indazole
https://www.evitachem.com/product/evt-467646
https://www.evitachem.com/product/evt-467646
https://www.chemimpex.com/products/26313
https://www.evitachem.com/product/evt-467646
https://www.evitachem.com/product/evt-467646
https://www.chemimpex.com/products/26313
https://pubchem.ncbi.nlm.nih.gov/compound/6-Bromo-2-methyl-2H-indazole
https://www.chemimpex.com/products/26313
https://www.benchchem.com/product/b1292063?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1292063?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The most direct route involves the deprotonation of 6-bromo-1H-indazole with a strong base

followed by quenching with a methylating agent.

Causality: The choice of base and solvent system is critical in directing the regioselectivity.

Sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is commonly used to

generate the indazolide anion. The subsequent reaction with methyl iodide yields a mixture

of N1 and N2 methylated products. While straightforward, this method often requires

chromatographic separation to isolate the desired 2-methyl isomer from its 1-methyl

counterpart (CAS 590417-94-0), impacting overall yield.[3]

Protocol: Synthesis via Classical N-Alkylation[3]

Deprotonation: Under an inert atmosphere (e.g., nitrogen or argon), cool a solution of 6-

bromo-1H-indazole (1.0 eq) in anhydrous THF to 0 °C in an ice bath.

Base Addition: Add sodium hydride (95%, ~1.05 eq) portion-wise, ensuring the temperature

remains low.

Stirring: Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete formation

of the indazolide anion.

Alkylation: Add methyl iodide (~4 eq) dropwise to the suspension at room temperature.

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC)

or LC-MS.

Quenching: Upon completion, carefully quench the reaction by adding a saturated aqueous

solution of ammonium chloride (NH₄Cl).

Extraction: Transfer the mixture to a separatory funnel and extract the product into an

organic solvent (e.g., ethyl acetate).

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium

sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude

product via column chromatography to separate the N1 and N2 isomers.

Modern Transition Metal-Catalyzed Cyclization
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To circumvent the regioselectivity issues of direct alkylation, modern synthetic strategies

construct the methylated indazole ring directly using transition metal catalysts. These methods

offer superior control and efficiency.

Palladium-Catalyzed Approach: This strategy utilizes a tandem N-benzylation/intramolecular

N-arylation sequence, starting from 2-bromobenzyl bromides and methylhydrazine

derivatives. The palladium catalyst, in conjunction with a suitable ligand (e.g., t-Bu₃PHBF₄)

and base, facilitates the crucial C-N bond formation to construct the 2H-indazole core with

high regiocontrol.[1]

Copper-Catalyzed Approach: Copper(I) oxide nanoparticles (Cu₂O-NP) enable a one-pot,

three-component assembly from 2-bromobenzaldehydes, methylamine, and sodium azide.

This cascade reaction proceeds through imine formation followed by copper-mediated C-N

and N-N bond formation, preserving the bromo-substitution.[1]

Causality: These methods are advantageous as the nitrogen of the methylhydrazine or

methylamine is directed to the N2 position from the outset, precluding the formation of the N1

isomer. The choice between palladium and copper can depend on substrate scope, cost, and

catalyst sensitivity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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